N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Description
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorobenzyl group, a sulfanyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H19ClN2O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C22H19ClN2O2S/c23-18-9-2-1-5-16(18)14-28-12-11-24-20(26)13-25-19-10-4-7-15-6-3-8-17(21(15)19)22(25)27/h1-10H,11-14H2,(H,24,26) |
InChI Key |
AIWUUKDLKOTWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The chlorobenzyl group is introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a sulfanyl-containing intermediate. The final step involves the acylation of the indole core with the chlorobenzyl sulfanyl intermediate under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its unique structure, it is being explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be compared with other indole derivatives such as:
N-{2-[(2-furylmethyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: This compound features a furylmethyl group instead of a chlorobenzyl group, which may result in different biological activities and chemical properties.
N-{2-[(2-chlorophenyl)methylsulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide: This compound has a similar structure but with a chlorophenyl group, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
